(1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, trans
Description
(1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, trans is a chiral compound with a cyclohexane ring structure It features a tert-butyl group and a methyl group attached to the cyclohexane ring, along with a carboxylic acid functional group The trans configuration indicates that the tert-butyl and methyl groups are on opposite sides of the cyclohexane ring
Properties
CAS No. |
27069-57-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, trans typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: The tert-butyl and methyl groups are introduced through alkylation reactions.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using Grignard reagents or other carboxylation methods.
Chiral Resolution: The trans configuration is achieved through chiral resolution techniques, such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, trans can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, cis: The cis isomer has the tert-butyl and methyl groups on the same side of the cyclohexane ring.
Cyclohexane-1-carboxylic acid derivatives: Other derivatives with different substituents on the cyclohexane ring.
Uniqueness
The trans configuration of (1r,4r)-4-tert-butyl-1-methylcyclohexane-1-carboxylic acid, trans imparts unique steric and electronic properties, making it distinct from its cis isomer and other cyclohexane derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
